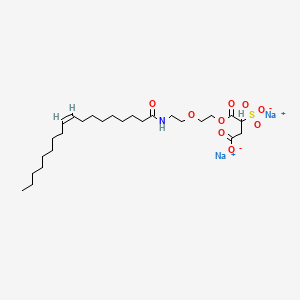
Disodium oleamido diethylene glycol 2-sulfosuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium oleamido diethylene glycol 2-sulfosuccinate is a chemical compound with the molecular formula C26H45NNa2O9S. It is commonly used as a surfactant in various industrial and cosmetic applications due to its excellent cleaning and emulsifying properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium oleamido diethylene glycol 2-sulfosuccinate typically involves the reaction of oleic acid with diethylene glycol and sulfamic acid. The process can be summarized in the following steps:
Esterification: Oleic acid reacts with diethylene glycol to form oleamido diethylene glycol.
Sulfonation: The resulting oleamido diethylene glycol is then reacted with sulfamic acid to introduce the sulfonate group.
Neutralization: The final product is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors under controlled temperature and pressure conditions. The process involves continuous monitoring of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Disodium oleamido diethylene glycol 2-sulfosuccinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Disodium oleamido diethylene glycol 2-sulfosuccinate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to solubilize membrane proteins.
Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.
Mechanism of Action
The primary mechanism of action of disodium oleamido diethylene glycol 2-sulfosuccinate is its ability to reduce surface tension between different phases, such as oil and water. This property allows it to act as an effective surfactant, emulsifying and dispersing hydrophobic substances in aqueous solutions. The molecular targets include lipid bilayers and hydrophobic compounds, facilitating their solubilization and removal .
Comparison with Similar Compounds
Disodium oleamido diethylene glycol 2-sulfosuccinate can be compared with other surfactants such as:
Sodium lauryl sulfate: A widely used surfactant with strong cleaning properties but higher skin irritation potential.
Cocamidopropyl betaine: A milder surfactant often used in combination with other surfactants to enhance foaming and reduce irritation.
Disodium laureth sulfosuccinate: Similar in structure but derived from lauryl alcohol, offering milder cleansing properties.
Uniqueness
This compound is unique due to its balance of strong cleaning ability and relatively low irritation potential, making it suitable for use in personal care products .
Properties
CAS No. |
56388-43-3 |
|---|---|
Molecular Formula |
C26H45NNa2O9S |
Molecular Weight |
593.7 g/mol |
IUPAC Name |
disodium;4-[2-[2-[[(Z)-octadec-9-enoyl]amino]ethoxy]ethoxy]-4-oxo-3-sulfonatobutanoate |
InChI |
InChI=1S/C26H47NO9S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(28)27-18-19-35-20-21-36-26(31)23(22-25(29)30)37(32,33)34;;/h9-10,23H,2-8,11-22H2,1H3,(H,27,28)(H,29,30)(H,32,33,34);;/q;2*+1/p-2/b10-9-;; |
InChI Key |
PCDVINMRZHPVSF-XXAVUKJNSA-L |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCOCCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCOCCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


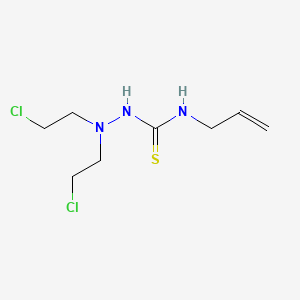
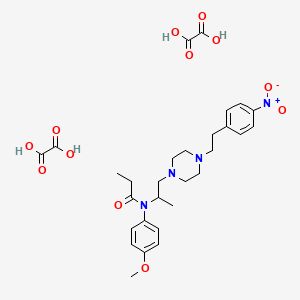
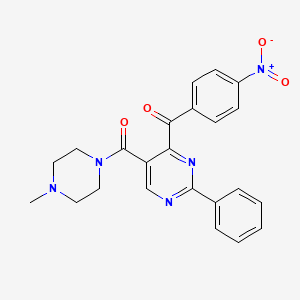
![[3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12761017.png)
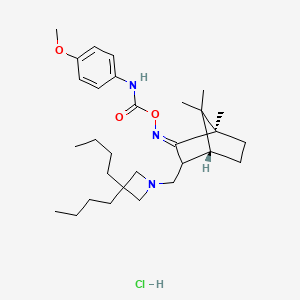
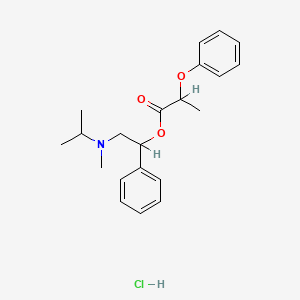
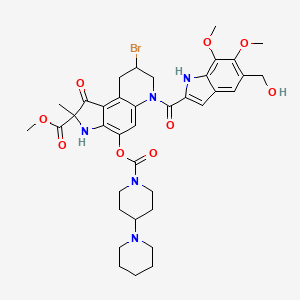
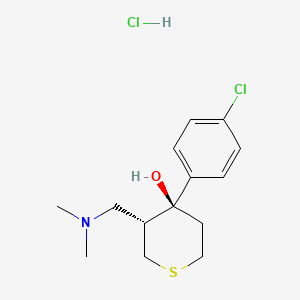
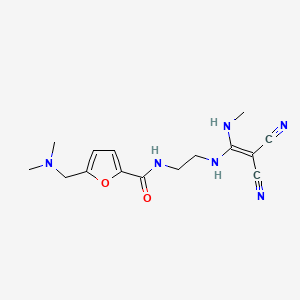
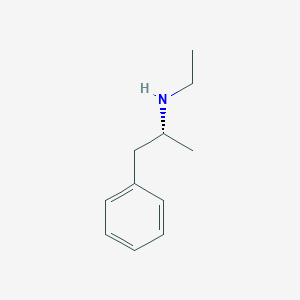
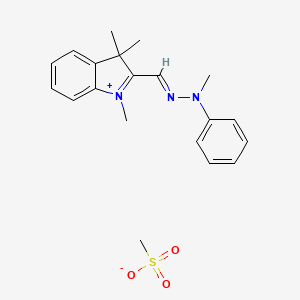
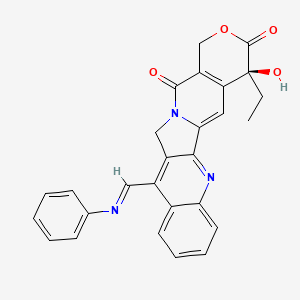
![22-amino-5,15,43-trichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12761069.png)
![3-[4-[6-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(hydroxymethyl)phenyl]ethyl]amino]hexoxy]butyl]benzenesulfonamide;(E)-3-phenylprop-2-enoic acid](/img/structure/B12761072.png)
